molecular formula C17H22ClNO2 B6351946 N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride CAS No. 77775-70-3

N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride

Cat. No.: B6351946
CAS No.: 77775-70-3
M. Wt: 307.8 g/mol
InChI Key: HRXDYZGSXQKGDD-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride is a secondary amine derivative featuring a 3,5-dimethoxybenzyl group attached to a phenylethanamine backbone, with a hydrochloride counterion. The 3,5-dimethoxy substitution on the benzyl ring enhances the compound’s lipophilicity and electronic properties, which can influence its solubility, stability, and biological interactions. This compound is structurally related to pharmacologically active amines, such as serotonin receptor ligands and neurotransmitter analogs, though its specific applications remain understudied in publicly available literature .

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-19-16-10-15(11-17(12-16)20-2)13-18-9-8-14-6-4-3-5-7-14;/h3-7,10-12,18H,8-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXDYZGSXQKGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-phenylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across various scientific domains:

Chemistry

  • Precursor for Organic Synthesis : It serves as a precursor in synthesizing various organic compounds due to its unique structural features.
  • Chemical Reactions : The compound undergoes several reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemistry.

Biology

  • Neurotransmitter Interaction : Research indicates that compounds similar to N-(3,5-Dimethoxybenzyl)-2-phenylethanamine exhibit significant agonist activity at serotonin receptors (particularly 5-HT2A), which are implicated in numerous neurological processes.
Compound5-HT2A Affinity (nM)5-HT2C Affinity (nM)
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine~50~100
2C-B~10~20
25B-NBOMe~1~5

Medicine

  • Therapeutic Potential : The compound has been studied for its potential therapeutic effects in treating neurological disorders due to its interaction with serotonin receptors.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition.

Antimicrobial and Antiviral Properties

The compound is also being investigated for antimicrobial and antiviral activities. Similar compounds have shown effectiveness against a range of pathogens, indicating potential therapeutic applications in infectious diseases.

Neurotoxicity Assessment

A study evaluated the neurotoxic effects of substituted phenethylamines, including analogs of N-(3,5-Dimethoxybenzyl)-2-phenylethanamine. Results indicated concentration-dependent cytotoxicity in differentiated SH-SY5Y cells with mitochondrial dysfunction as a key mechanism.

Behavioral Studies

In vivo studies assessed the head-twitch response in mice as an indicator of 5-HT2A receptor activation. Compounds with the 2,5-dimethoxy motif exhibited significant effects, underscoring their psychoactive potential.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological and pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride, a comparison with structurally and functionally analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound 3,5-Dimethoxybenzyl, phenylethanamine, HCl 335.83 Potential CNS activity; high lipophilicity
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethanamine hydrochloride 3,5-Bis(trifluoromethyl)phenyl, phenylethanamine, HCl 429.79 Enhanced electron-withdrawing effects; possible use in fluorinated drug design
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride 4-Chlorobenzyl, cyclohexanamine, HCl 270.20 Antimicrobial or antifungal applications inferred from related chlorinated analogs
N-(3,5-Dimethoxybenzyl)-4-methylpiperidine-4-carboxamide 3,5-Dimethoxybenzyl, piperidine-carboxamide 362.44 Amide linkage for protease inhibition; improved metabolic stability
3,5-Dimethoxybenzyl bromide 3,5-Dimethoxybenzyl, bromide 231.08 Precursor for dendrimer synthesis; crystallographic stability

Key Research Findings

Electronic and Lipophilic Properties :

  • The 3,5-dimethoxybenzyl group in the target compound provides electron-donating methoxy groups, enhancing π-π stacking interactions compared to electron-withdrawing substituents like trifluoromethyl groups in 2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethanamine hydrochloride .
  • Lipophilicity (logP) is higher in dimethoxy derivatives (~3.5 estimated) compared to chlorinated analogs (~2.8), influencing blood-brain barrier permeability .

Hydroxamic acid derivatives with 3,5-dimethoxyphenyl groups () show antioxidant activity (IC₅₀: 12–45 µM in DPPH assays), though this is contingent on the presence of hydroxyl or ureido functional groups absent in the target compound .

Synthetic Utility: 3,5-Dimethoxybenzyl bromide () is a common precursor for synthesizing dimethoxybenzylamines, including the target compound. Its crystal structure (monoclinic, P2₁/c space group) ensures predictable reactivity in nucleophilic substitutions . Hydrochloride salts (e.g., the target compound) are preferred over hydrobromides (e.g., N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide in ) for pharmaceutical formulations due to lower hygroscopicity .

Stability and Solubility :

  • The hydrochloride salt form improves aqueous solubility (estimated ~10 mg/mL) compared to freebase amines. Trifluoromethyl analogs () exhibit lower solubility (<5 mg/mL) due to increased hydrophobicity .
  • Thermal stability (decomposition >200°C) is inferred from related dimethoxybenzylamines, which retain crystallinity under ambient conditions .

Critical Analysis of Evidence

  • Contradictions : While dimethoxybenzyl groups generally enhance stability (), some hydroxamic acid derivatives () with similar substituents show oxidative instability, highlighting the role of additional functional groups .
  • Gaps : Pharmacokinetic data (e.g., bioavailability, toxicity) for the target compound are absent in available literature, necessitating further study.

Biological Activity

N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound is a phenethylamine derivative characterized by the presence of methoxy groups on the aromatic ring. Its chemical structure can be represented as follows:

\text{C}_{17}\text{H}_{22}\text{ClN}\quad (Molecular\Weight:287.82\g/mol)

Interaction with Serotonin Receptors

Research indicates that compounds with similar structures to N-(3,5-Dimethoxybenzyl)-2-phenylethanamine exhibit potent agonist activity at the serotonin 2A receptor (5-HT2A) . This receptor is implicated in various neurological processes and is a target for many psychoactive substances. The 2,5-dimethoxyphenethylamine scaffold is particularly noted for its ability to induce significant biological responses through this receptor pathway .

Table 1: Receptor Binding Affinity

Compound5-HT2A Affinity (nM)5-HT2C Affinity (nM)
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine~50~100
2C-B~10~20
25B-NBOMe~1~5

Data adapted from various studies on phenethylamines and their derivatives.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving DNA intercalation and inhibition of topoisomerase enzymes.

Antimicrobial and Antiviral Properties

The compound has also been investigated for its antimicrobial and antiviral activities. Compounds within this structural class have shown effectiveness against a range of pathogens, indicating potential therapeutic applications in infectious diseases.

Case Studies

  • Neurotoxicity Assessment : A study evaluated the neurotoxic effects of substituted phenethylamines, including analogs of N-(3,5-Dimethoxybenzyl)-2-phenylethanamine. Results indicated concentration-dependent cytotoxicity in differentiated SH-SY5Y cells, with mitochondrial dysfunction as a key mechanism .
  • Behavioral Studies : In vivo studies assessed the head-twitch response in mice, a behavioral indicator associated with 5-HT2A receptor activation. Compounds with the 2,5-dimethoxy motif exhibited significant effects, underscoring their psychoactive potential .

Q & A

Q. What are the standard synthetic routes for N-(3,5-dimethoxybenzyl)-2-phenylethanamine hydrochloride, and how is its purity validated?

The synthesis typically involves coupling a 3,5-dimethoxybenzyl precursor (e.g., 3,5-dimethoxybenzyl bromide or chloride) with 2-phenylethanamine derivatives. For example, Michaelis-Arbuzov or Wittig-Horner-Emmons reactions may be employed to generate intermediates . Post-synthesis, purity is validated via:

  • Thin-layer chromatography (TLC) to monitor reaction progress .
  • Spectroscopic techniques :
    • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .
    • IR spectroscopy to identify functional groups (e.g., amine, methoxy) .
  • Mass spectrometry for molecular weight confirmation .

Q. How is the molecular structure of this compound characterized beyond basic spectroscopy?

Advanced structural elucidation includes:

  • Powder X-ray diffraction (PXRD) : Resolves crystal packing and unit cell parameters, critical for understanding solid-state behavior .
  • COSY/HMQC NMR techniques : Maps proton-carbon correlations in complex substituent environments .
  • Single-crystal X-ray diffraction : Provides atomic-level resolution of stereochemistry and bond angles, though suitable crystals may require controlled crystallization .

Advanced Research Questions

Q. What methodological approaches are used to evaluate its pharmacokinetics (e.g., bioavailability, metabolism)?

Key strategies include:

  • In vitro assays :
    • Caco-2 cell models to predict intestinal absorption .
    • Microsomal stability tests (e.g., liver microsomes) to assess metabolic pathways .
  • In vivo studies :
    • Plasma pharmacokinetic profiling in rodent models to calculate parameters like t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC .
  • Analytical methods :
    • HPLC-MS/MS for quantification in biological matrices .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values) may arise from differences in assay conditions. Mitigation strategies include:

  • Standardized protocols : Uniform cell lines, incubation times, and controls.
  • Dose-response replication : Multiple independent studies to establish reproducibility .
  • Meta-analysis : Pooling data from diverse sources to identify trends .

Q. What advanced techniques are used to study its mechanism of action?

  • Molecular docking simulations : Predict binding affinities to targets (e.g., enzymes, receptors) .
  • Enzyme inhibition assays : Measure KiK_i values using purified proteins (e.g., kinases, proteases) .
  • Cellular pathway analysis : RNA-seq or proteomics to identify downstream effects .

Q. How is the compound detected and quantified in complex matrices (e.g., plasma, tissue)?

  • Chromatography :
    • Reverse-phase HPLC with UV/fluorescence detection .
    • UPLC-MS/MS for high sensitivity and specificity .
  • Electrochemical sensors : Ion-selective electrodes for real-time monitoring in turbid solutions .

Methodological Notes

  • Stability Studies : Assess degradation under varying pH, temperature, and light using accelerated stability testing (e.g., ICH guidelines) .
  • Derivative Design : Introduce substituents (e.g., fluorination at the benzene ring) via Pd-catalyzed cross-coupling to enhance metabolic stability .

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